

# Cross-reactivity studies of antibodies raised against 5-Phenylmorpholin-3-one derivatives

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## Compound of Interest

Compound Name: **5-Phenylmorpholin-3-one**

Cat. No.: **B1289996**

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## Comparative Analysis of Antibody Cross-Reactivity for Phenylmorpholinone-Class Compounds

Disclaimer: As of the latest literature review, specific cross-reactivity studies for antibodies raised against **5-Phenylmorpholin-3-one** derivatives are not publicly available. This guide has been constructed using representative data from studies on structurally analogous compounds, namely phenmetrazine and its derivatives, to serve as a practical template and illustrate the methodologies and data presentation requested. The principles and techniques described are directly applicable to future studies on **5-Phenylmorpholin-3-one** derivatives.

This guide provides a comparative overview of the cross-reactivity profiles of monoclonal antibodies developed for the detection of phenylmorpholinone-class stimulants. The data presented herein is essential for researchers in toxicology, pharmacology, and diagnostic assay development to assess the specificity and potential for off-target binding of these critical reagents.

## Table 1: Comparative Cross-Reactivity of Anti-Phenmetrazine Monoclonal Antibody (PM-mAb1)

Compound Tested	Structure	Concentration at 50% Inhibition (IC50, ng/mL)	Cross-Reactivity (%)
Phenmetrazine	(Reference)	15.2	100
phendimetrazine	25.8	58.9	
3-Fluorophenmetrazine	18.5	82.2	
N-Ethylphenmetrazine	45.1	33.7	
Amphetamine	> 10,000	< 0.1	
Methamphetamine	> 10,000	< 0.1	
MDMA	> 10,000	< 0.1	
Ephedrine	> 10,000	< 0.1	

Cross-reactivity is calculated as (IC50 of Phenmetrazine / IC50 of Test Compound) x 100.

**Table 2: Performance Characteristics of Immunoassays for Phenylmorpholinone-Class Compounds**

Assay Parameter	Anti-PM-mAb1 (ELISA)	Commercial Kit A (CEDIA)	Commercial Kit B (KIMS)
Limit of Detection (LOD)	0.5 ng/mL	5 ng/mL	10 ng/mL
Limit of Quantitation (LOQ)	1.5 ng/mL	15 ng/mL	25 ng/mL
Dynamic Range	1.5 - 250 ng/mL	15 - 1000 ng/mL	25 - 1500 ng/mL
Intra-assay Precision (%CV)	4.8%	6.2%	7.1%
Inter-assay Precision (%CV)	8.2%	9.5%	11.3%

## Experimental Protocols

### Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Determination

This protocol outlines the methodology used to determine the IC50 and cross-reactivity percentages listed in Table 1.

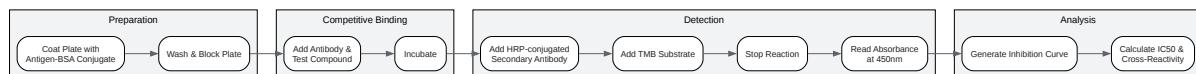
- Coating: A 96-well microtiter plate is coated with a conjugate of the target analyte (e.g., a phenmetrazine derivative) linked to a carrier protein (e.g., Bovine Serum Albumin, BSA) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). The plate is incubated overnight at 4°C.
- Washing: The plate is washed three times with a wash buffer (Phosphate Buffered Saline with 0.05% Tween 20, PBS-T).
- Blocking: Non-specific binding sites are blocked by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS-T) to each well and incubating for 1 hour at room temperature.
- Competition: 50 µL of the test compound (at various concentrations) and 50 µL of the primary antibody (e.g., PM-mAb1 at a pre-determined optimal dilution) are added to the wells. The plate is incubated for 1 hour at room temperature.
- Washing: The plate is washed three times with wash buffer.
- Secondary Antibody: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) is added to each well and incubated for 1 hour at room temperature.
- Washing: The plate is washed five times with wash buffer.
- Detection: 100 µL of a substrate solution (e.g., TMB, 3,3',5,5'-Tetramethylbenzidine) is added to each well. The reaction is allowed to develop in the dark for 15-30 minutes.
- Stopping Reaction: The reaction is stopped by adding 50 µL of stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>).

- Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the analyte concentration and fitting the data to a four-parameter logistic curve.

## Visualizations

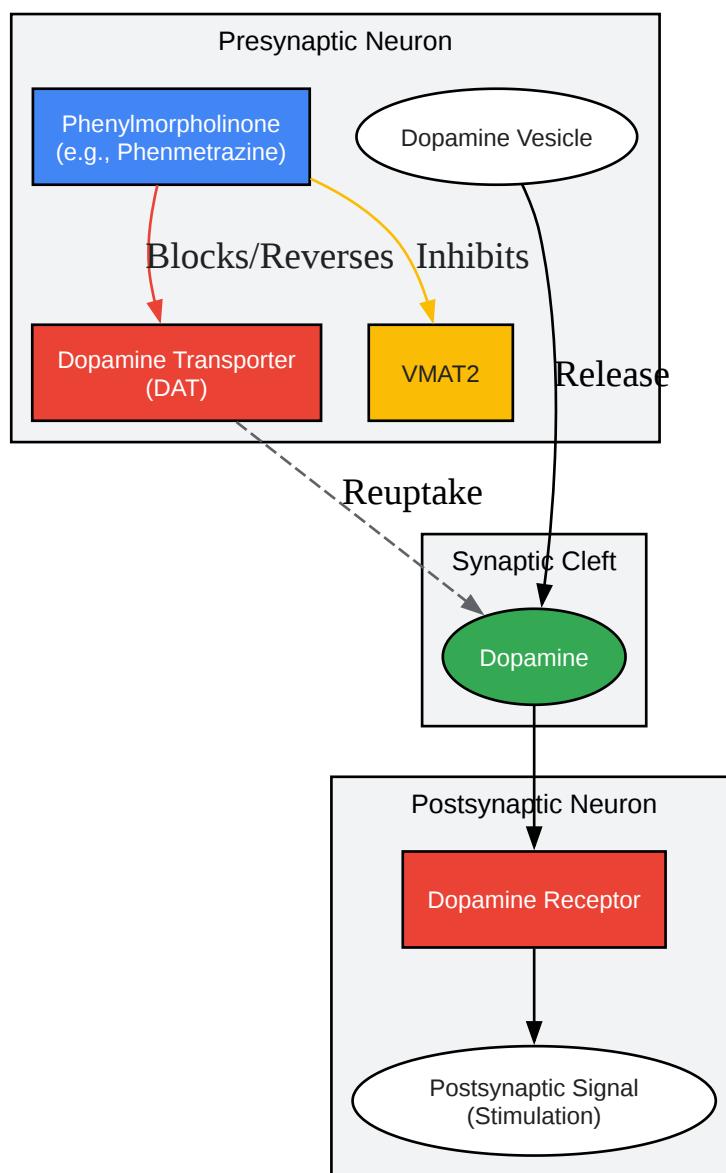
### Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining antibody cross-reactivity and a relevant biological pathway for this class of compounds.



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Caption: Workflow for Competitive ELISA.



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Caption: Dopaminergic Pathway Modulation.

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